1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.
Scientific Research Applications
Electrochemical Synthesis
Electrochemical oxidation techniques have been utilized for the synthesis of new phenylpiperazine derivatives, demonstrating an environmentally friendly, reagent-less approach for generating compounds in this class in aqueous solutions. This methodology suggests a potential route for synthesizing and modifying compounds like 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone under ambient conditions, highlighting the importance of electrochemistry in drug synthesis and modification (Nematollahi & Amani, 2011).
Antimicrobial and Antiproliferative Agents
The structural modification of piperazine and fluoroquinolone derivatives has been investigated for antimicrobial and antiproliferative activities. This includes the synthesis of N-piperazinyl fluoroquinolone derivatives with reported activities against various bacterial strains and potential for antimycobacterial activity. These studies suggest that compounds with a piperazine moiety, similar to the compound , could be explored for their antimicrobial and antiproliferative properties, providing a foundation for future research in developing new therapeutic agents (Gurunani et al., 2022).
Photostability and Photochemical Behavior
Research on the photochemical behavior of fluoroquinolone derivatives, such as ciprofloxacin, in aqueous solutions provides insights into the stability and reactivity of these compounds under light exposure. This information is valuable for understanding the stability and storage conditions required for fluoroquinolone derivatives and related compounds, potentially including this compound, especially for applications that may involve light exposure during use or testing (Mella, Fasani, & Albini, 2001).
Mechanism of Action
Target of Action
The primary target of this compound is the Poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents PARP from repairing DNA damage in cancer cells, leading to cell death.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and, ultimately, cell death .
properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S2/c16-12-1-3-13(4-2-12)22-11-15(19)17-7-9-18(10-8-17)23(20,21)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHVTNGIHUING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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